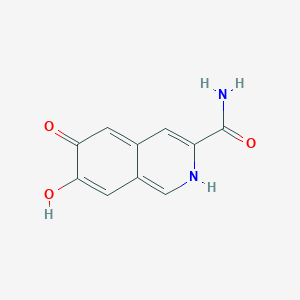
6,7-Dihydroxyisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide is a heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 6,7-Dihydroxyisoquinoline-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the isoquinoline core, followed by functionalization to introduce the hydroxy and carboxamide groups . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to achieve high yields and purity.
Analyse Des Réactions Chimiques
7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Applications De Recherche Scientifique
Medicinal Chemistry
6,7-Dihydroxyisoquinoline-3-carboxamide has been investigated for its potential therapeutic properties, particularly in the development of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for:
- Antimicrobial Agents : Research indicates that this compound may inhibit the growth of certain bacteria and fungi, suggesting its use as an antimicrobial agent.
- Anticancer Properties : Studies have shown that it can affect pathways involved in cancer cell proliferation and survival, indicating potential as an anticancer drug.
The compound exhibits various biological activities that are being explored:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and protein synthesis, which is crucial for its antimicrobial and anticancer effects.
- Receptor Interaction : The compound's ability to bind to specific receptors has been studied, which could lead to the development of targeted therapies.
Industrial Applications
In addition to its medicinal properties, this compound is utilized in industrial chemistry:
- Synthesis of Dyes and Pigments : Its chemical structure allows for modifications that lead to the formation of dyes and pigments used in various industries.
- Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study explored the effects of this compound on cancer cell lines. The results showed that the compound significantly reduced cell viability in several types of cancer cells by inducing apoptosis through the inhibition of specific signaling pathways. This highlights its potential as a lead compound for developing new anticancer agents.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial effects of this compound demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and function.
Mécanisme D'action
The mechanism of action of 6,7-Dihydroxyisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also possess a hydroxy group and a quinoline core, but differ in their substitution patterns and biological activities.
Coumarin derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Quinoline derivatives: These compounds share the quinoline core and are widely studied for their medicinal properties.
The uniqueness of 6,7-Dihydroxyisoquinoline-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
146515-42-6 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
6,7-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-1-5-2-8(13)9(14)3-6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
Clé InChI |
OJUNRVBMXVTBNF-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)N |
SMILES isomérique |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
SMILES canonique |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
Synonymes |
3-Isoquinolinecarboxamide, 6,7-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















